An In-Depth Technical Guide to the Physicochemical Properties of 2-(1H-Imidazol-2-yl)phenol
An In-Depth Technical Guide to the Physicochemical Properties of 2-(1H-Imidazol-2-yl)phenol
Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug discovery, the adage "it's not just what it does, but how it gets there" has never been more pertinent. The journey of a potential therapeutic agent from administration to its biological target is governed by a complex interplay of its intrinsic physicochemical properties. These characteristics—solubility, lipophilicity, and ionization state (pKa)—are not mere data points; they are the fundamental determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and ultimately, its clinical success.[1][2][3][4][5] For researchers, scientists, and drug development professionals, a comprehensive understanding of these properties is paramount for navigating the intricate path of lead optimization and candidate selection.
This guide provides an in-depth technical exploration of 2-(1H-Imidazol-2-yl)phenol, a heterocyclic compound featuring the privileged imidazole and phenol moieties. While this specific molecule may not be a household name, its structural motifs are prevalent in a vast array of biologically active compounds. The imidazole ring, in particular, is a versatile component in medicinal chemistry, known for its ability to participate in hydrogen bonding and coordinate with metal ions. This guide will serve as a comprehensive manual for the characterization of 2-(1H-Imidazol-2-yl)phenol, offering both predicted data and detailed experimental protocols for its empirical determination. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.
Molecular Identity and Predicted Physicochemical Profile
2-(1H-Imidazol-2-yl)phenol is a small organic molecule with the molecular formula C₉H₈N₂O. Its structure is characterized by a phenol ring substituted at the 2-position with a 1H-imidazole ring.
Table 1: Molecular Identifiers for 2-(1H-Imidazol-2-yl)phenol
| Identifier | Value | Source |
| CAS Number | 52755-90-5 | Echemi[5] |
| Molecular Formula | C₉H₈N₂O | Echemi[5] |
| Molecular Weight | 160.17 g/mol | Echemi[5] |
| Canonical SMILES | C1=CC=C(C(=C1)O)C2=NC=CN2 | Arctom Scientific[6] |
Due to a lack of extensive experimental data in the public domain for this specific molecule, we have employed well-regarded computational models to predict its key physicochemical properties. These predictions serve as valuable initial estimates for guiding experimental design and hypothesis generation.
Table 2: Predicted Physicochemical Properties of 2-(1H-Imidazol-2-yl)phenol
| Property | Predicted Value | Method/Source |
| logP | 1.5 - 2.0 | ALOGPS[7], Molinspiration[8] |
| Aqueous Solubility (logS) | -2.5 to -3.5 | ALOGPS[7], SolTranNet[9] |
| pKa (Acidic - Phenol) | ~9.5 | Chemicalize |
| pKa (Basic - Imidazole) | ~6.5 | Chemicalize |
Synthesis and Spectroscopic Characterization
A plausible and efficient synthesis of 2-(1H-Imidazol-2-yl)phenol can be adapted from established methods for the synthesis of 2-aryl-imidazoles. A common approach involves the condensation of an α-dicarbonyl compound (or its equivalent) with an aldehyde and ammonia. In this case, a more direct route would be the condensation of 2-hydroxybenzaldehyde with glyoxal and ammonia, or a protected form of glyoxal.
A well-documented alternative for similar structures involves the reaction of an appropriate diamine with an aldehyde. For the benzimidazole analogue, 2-(1H-benzo[d]imidazol-2-yl)phenol, the synthesis involves the reaction of o-phenylenediamine with 2-hydroxybenzaldehyde.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for 2-(1H-Imidazol-2-yl)phenol.
Expected Spectroscopic Data
Based on the structure and data from analogous compounds, the following spectroscopic characteristics are anticipated:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol and imidazole rings. The phenolic hydroxyl proton will likely appear as a broad singlet, the position of which will be dependent on the solvent and concentration. The protons on the imidazole ring will present as singlets or doublets, and the four protons on the phenol ring will exhibit a complex splitting pattern in the aromatic region (typically 6.5-8.0 ppm).
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¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the hydroxyl group will be shifted downfield, and the carbons of the imidazole ring will have characteristic chemical shifts.
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IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹). Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C and C=N stretching bands will be present in the 1400-1600 cm⁻¹ region.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 160.17, corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of CO and cleavage of the imidazole ring.
Experimental Determination of Physicochemical Properties
The following sections detail the standard, validated protocols for the experimental determination of pKa, aqueous solubility, and lipophilicity (logP).
Determination of pKa by UV-Vis Spectrophotometry
The pKa of a compound is the pH at which it is 50% ionized. For a molecule with both an acidic (phenol) and a basic (imidazole) center, multiple pKa values will exist. UV-Vis spectrophotometry is a robust method for determining pKa by monitoring the change in absorbance of the chromophoric molecule as a function of pH.
Caption: Workflow for thermodynamic solubility determination.
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Sample Preparation: Add an excess amount of solid 2-(1H-Imidazol-2-yl)phenol to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
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Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24 to 48 hours).
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Phase Separation: Separate the undissolved solid from the saturated solution. This is critically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter.
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Quantification: Prepare a series of standard solutions of the compound with known concentrations. Analyze the saturated supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Solubility Calculation: Construct a calibration curve from the standard solutions. Use this curve to determine the concentration of the compound in the saturated supernatant. This concentration represents the thermodynamic solubility.
Determination of Lipophilicity (logP) by the Shake-Flask Method
The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is the logarithm of this ratio and is a key measure of lipophilicity.
Caption: Workflow for logP determination using the shake-flask method.
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Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing them to separate.
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Partitioning: Dissolve a known amount of 2-(1H-Imidazol-2-yl)phenol in one of the pre-saturated phases (e.g., n-octanol). Add a known volume of the other pre-saturated phase (water).
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Equilibration: Vigorously shake the mixture for a set period to allow the compound to partition between the two phases and reach equilibrium. Subsequently, allow the phases to separate completely.
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Phase Separation and Quantification: Carefully separate the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using an appropriate analytical technique like HPLC-UV.
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logP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Conclusion: Integrating Physicochemical Data for Informed Drug Development
The comprehensive physicochemical characterization of a compound like 2-(1H-Imidazol-2-yl)phenol is a foundational step in assessing its potential as a drug candidate. The predicted properties suggest a molecule with moderate lipophilicity and aqueous solubility, and the presence of both acidic and basic centers indicates that its charge state will be pH-dependent. These characteristics are pivotal in governing its interaction with biological membranes, plasma proteins, and metabolic enzymes. By following the detailed protocols outlined in this guide, researchers can obtain robust experimental data to validate and refine these initial predictions. This empirical data is indispensable for building predictive ADME models, guiding structural modifications to optimize pharmacokinetic properties, and ultimately, making informed decisions in the complex, multi-parameter optimization challenge that is drug discovery.
References
- Di, L., & Kerns, E. H. (2015).
- Gleeson, M. P., Hersey, A., & Montanari, D. (2011). Probing the links between in vitro potency, ADMET and physicochemical parameters. Nature reviews Drug discovery, 10(3), 197-208.
- Kerns, E. H., & Di, L. (2008).
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.
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Arctom Scientific. (n.d.). CAS NO. 52755-90-5 | 2-(1H-Imidazol-2-yl)phenol. Retrieved from [Link]
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Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]
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Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
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GitHub. (n.d.). SolTranNet–A Machine Learning Tool for Fast Aqueous Solubility Prediction. Retrieved from [Link]
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ChemAxon. (n.d.). Chemicalize. Retrieved from [Link]
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